1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H9F3N2O2 and its molecular weight is 222.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Crystal Structures
- Novel pyrazole-dicarboxylate acid derivatives have been synthesized, including 1-(carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid and others, providing insight into the coordination and crystallization properties of these molecules with various metals (Radi et al., 2015).
Antimicrobial Evaluation
- Compounds such as 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, synthesized from chalcone derivatives, have been evaluated for antimicrobial activity, showing significant to moderate effectiveness (Sid et al., 2013).
Quantum-Chemical Calculations
- The formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives from 1H-pyrazole-3-carboxylic acid was studied, including semi-empirical AM1 calculations to understand the reaction mechanisms (Yıldırım et al., 2005).
Functionalization and Cyclization Reactions
- The conversion of 1H-pyrazole-3-carboxylic acid into ester or amide derivatives through reactions with alcohols or N-nucleophiles has been explored, leading to the formation of pyrazolo[3,4-d]pyridazines (Akçamur et al., 1997).
Synthesis of Biheterocyclic Compounds
- A study conducted the synthesis of new biheterocyclic compounds, such as 1-(5-hydroxy-5-trifluoromethyl-1H-pyrazol-1-yl)-3-(6-trifluoromethylpyrimidin-4-yl)-propan-1-ones, providing valuable structural and spectroscopic data (Malavolta et al., 2014).
Molecular Modeling Studies
- Catalytic synthesis and molecular modeling studies of novel chalcone derivatives, including 1H-pyrazole-4-carboxylic acid derivatives, have been conducted, highlighting their potential as potent antioxidant agents (Prabakaran et al., 2021).
Chitosan Schiff Bases Synthesis
- New chitosan Schiff bases based on heterocyclic moieties, like 1H-pyrazole-4-carboxylic acid derivatives, have been synthesized and characterized, showing significant antimicrobial activity (Hamed et al., 2020).
Experimental and Computational Studies
- Studies on propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole have explored their role as inhibitors of mild steel corrosion in hydrochloric acid, combining experimental and computational approaches (Olasunkanmi et al., 2019).
Properties
IUPAC Name |
1-propan-2-yl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-4(2)13-6(8(9,10)11)5(3-12-13)7(14)15/h3-4H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPPUTFULIROLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-61-5 | |
Record name | 1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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